QTX125 TFA

Epigenetics HDAC Inhibition Selectivity Profiling

Research on HDAC6 function requires inhibitors free from class I HDAC off-target effects. QTX125 TFA, a highly selective HDAC6 inhibitor, addresses this by exploiting a unique bulky aromatic linker for exclusive HDAC6 binding. Validate results: - Selective HDAC6 engagement, minimal class I inhibition - Potent antiproliferative activity in mantle cell lymphoma (IC50 0.120-0.182 µM in primary samples) - Proven in vivo efficacy in REC-1/MINO xenograft (60 mg/kg i.p., daily) Bulk supply available, with quality assurance and global delivery.

Molecular Formula C25H20F3N3O7
Molecular Weight 531.4 g/mol
Cat. No. B8210184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQTX125 TFA
Molecular FormulaC25H20F3N3O7
Molecular Weight531.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C2=C(C=C(N2)C3=CC=C(C=C3)O)C4=COC=C4)C(=O)NO.C(=O)(C(F)(F)F)O
InChIInChI=1S/C23H19N3O5.C2HF3O2/c27-18-7-5-15(6-8-18)20-11-19(17-9-10-31-13-17)21(25-20)23(29)24-12-14-1-3-16(4-2-14)22(28)26-30;3-2(4,5)1(6)7/h1-11,13,25,27,30H,12H2,(H,24,29)(H,26,28);(H,6,7)
InChIKeyYVRBCQZCFZYITL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





QTX125 TFA: Selective HDAC6 Inhibitor


QTX125 TFA is the trifluoroacetate salt of QTX125, a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb epigenetic enzyme primarily localized in the cytoplasm and involved in the deacetylation of non-histone substrates such as α-tubulin and Hsp90 [1][2]. Unlike pan-HDAC inhibitors, QTX125's selectivity for HDAC6 is designed to minimize off-target effects on class I HDACs, which are associated with dose-limiting toxicities [1]. Preclinical studies demonstrate that QTX125 induces α-tubulin hyperacetylation, promotes apoptosis, and exhibits antitumor activity in various B-cell lymphoma and acute myeloid leukemia models [1][2].

HDAC6 isoform-selective inhibition studies
α-tubulin deacetylation target engagement assays
B-cell lymphoma model response research
Apoptosis pathway endpoint context

QTX125 TFA: Differentiated HDAC6 Selectivity


Substituting QTX125 TFA with a generic HDAC6 inhibitor or a pan-HDAC inhibitor is not scientifically valid due to quantifiable differences in isoform selectivity, cellular potency, and in vivo efficacy. QTX125 was rationally designed with a unique bulkier aromatic linker to exploit structural differences in the HDAC6 hydrophobic channel, resulting in a distinct selectivity profile [1][2]. Head-to-head studies demonstrate that QTX125 induces target engagement at lower concentrations and exhibits superior growth inhibition in mantle cell lymphoma models compared to clinically relevant comparators like tubastatin A, tubacin, and ACY-1215 (Ricolinostat) [1]. The following evidence details these critical, quantifiable differences.

! Pan-HDAC inhibitor substitution may confound HDAC6-specific phenotype interpretation due to class I HDAC activity.
! Generic HDAC6 inhibitors may not replicate the same target engagement profile at low concentrations.
! Structural differences in the linker region can shift isoform selectivity and cellular response in B-cell models.

QTX125 TFA: Key Evidence vs. HDAC6 Inhibitors


HDAC6 Isoform Selectivity vs. Pan-HDAC Inhibitors

QTX125 exhibits exceptional selectivity for HDAC6 over all other HDAC isoforms tested. In an in vitro enzymatic assay measuring activity of 11 HDAC isoforms (HDAC1-11) at a fixed concentration of 50 µM peptide substrate, QTX125 showed negligible inhibition of non-HDAC6 isoforms, whereas pan-HDAC inhibitors like Trichostatin A (TSA) broadly inhibit multiple classes [1]. The selectivity of QTX125 for HDAC6 was further validated by its specific induction of α-tubulin hyperacetylation, a cytoplasmic HDAC6 target, without affecting histone acetylation patterns typical of class I HDAC inhibition [1].

HDAC6 Isoform Selectivity
Class-level inference
Negligible inhibition of HDAC1-5,7-11 vs. pan-inhibitor TSA
Supports isoform-selectivity assay context
Enzymatic assay at 50 µM substrate; data to verify
Epigenetics HDAC Inhibition Selectivity Profiling

Superior α-Tubulin Acetylation Target Engagement

A direct head-to-head comparison in mantle cell lymphoma (MCL) cell lines (MINO, REC-1, IRM-2, HBL-2) evaluated the induction of α-tubulin hyperacetylation, a direct biomarker of HDAC6 inhibition. QTX125 robustly induced α-tubulin acetylation at a concentration of 10 nM, whereas the three comparator HDAC6 inhibitors—tubastatin A, tubacin, and the clinically advanced ACY-1215 (Ricolinostat)—failed to induce detectable acetylation at this low concentration [1][2].

α-Tubulin Acetylation at 10 nM
Head-to-head
QTX125 induces acetylation; tubastatin A, tubacin, ACY-1215 do not
Target engagement context at low concentration
MCL cell lines; Western blot readout
Target Engagement α-Tubulin Acetylation Cellular Potency

Superior Growth Inhibition in MCL Cell Lines

In a head-to-head comparison of growth inhibition in mantle cell lymphoma (MCL) cell lines, QTX125 demonstrated superior antiproliferative activity relative to three established HDAC6 inhibitors. The study reported that QTX125 was 'the most powerful inhibitor of growth in the MCL cell lines compared with the other three HDAC6 inhibitors reported' (tubastatin A, tubacin, and ACY-1215) [1][2].

Growth Inhibition in MCL Cells
Head-to-head
Ranked most potent among tested HDAC6 inhibitors
Reported cell-model response ranking
MTS/MTT assays in MINO, REC-1, IRM-2, HBL-2
Antiproliferative Activity Mantle Cell Lymphoma Cancer Cell Lines

Ex Vivo Cytotoxicity in Primary MCL Patient Samples

QTX125 demonstrates potent cytotoxic activity directly in primary mantle cell lymphoma (MCL) patient samples, a clinically relevant disease model. In two distinct primary MCL patient samples, QTX125 strongly reduced cell viability with IC50 values of 0.120 µM and 0.182 µM [1][2]. This ex vivo potency supports its potential for clinical translation.

Ex Vivo Cytotoxicity (Primary MCL)
Cross-study comparable
IC50 0.120 µM and 0.182 µM
Supports ex vivo cytotoxicity endpoint review
Two primary patient samples; MTS assay
Ex Vivo Efficacy Primary Patient Samples Mantle Cell Lymphoma

In Vivo Tumor Growth Inhibition in MCL Xenograft

In vivo efficacy of QTX125 was evaluated in a mouse xenograft model of mantle cell lymphoma. Intraperitoneal administration of QTX125 at 60 mg/kg (daily for 5 days per week, for 4 weeks) significantly inhibited lymphoma growth in mice bearing REC-1 or MINO cell xenografts compared to vehicle-treated controls [1][2]. The study noted a significant association between QTX125 treatment and inhibition of lymphoma growth [1].

MCL Xenograft Tumor Inhibition
Supporting evidence
Significant growth inhibition vs. vehicle in REC-1 and MINO models
Reported in vivo model-response context
60 mg/kg i.p., 5 days/week, 4 weeks; n not specified
In Vivo Efficacy Tumor Xenograft Mantle Cell Lymphoma

QTX125 TFA: Recommended Applications


HDAC6 Pathway Dissection Tool

Ideal for researchers studying the specific cellular functions of HDAC6 in oncology, neurodegeneration, or inflammation. Its validated selectivity over other HDAC isoforms [1] and robust target engagement at low nanomolar concentrations [2] ensure that observed phenotypes are attributable to HDAC6 inhibition, minimizing confounding effects from class I HDAC activity.

HDAC6-Targeted Therapy in B-Cell Malignancies

A leading candidate for in vitro and in vivo studies in mantle cell lymphoma (MCL), follicular lymphoma, and Burkitt's lymphoma. QTX125's superior growth inhibition compared to clinical-stage HDAC6 inhibitors [1] and potent ex vivo activity in primary patient samples (IC50 0.120-0.182 µM) [2][3] make it an optimal reference compound for evaluating combination regimens or novel drug candidates.

MCL Xenograft Efficacy Studies

QTX125 TFA is validated for in vivo efficacy studies using the REC-1 or MINO MCL xenograft model in nude mice. The established dosing regimen of 60 mg/kg i.p. daily for 5 days, 4 weeks [1] provides a proven protocol for generating robust, reproducible data on tumor growth inhibition and pharmacodynamic biomarker analysis (e.g., α-tubulin acetylation).

Application
Selection Property
Validation Focus
HDAC6 pathway dissection studies
Isoform selectivity profile
α-tubulin acetylation endpoint context
B-cell lymphoma model research
Cell-model growth inhibition profile
Cell viability endpoint context
MCL xenograft model studies
In vivo tumor growth inhibition profile
Tumor volume endpoint and α-tubulin biomarker

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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